5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLUNLVTKBWZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271168 | |
| Record name | 5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-70-5 | |
| Record name | 5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluoro 3 Iodo 1h Pyrrolo 3,2 B Pyridine
Retrosynthetic Analysis of the 5-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine Framework
A logical retrosynthetic analysis of this compound (I) suggests several key disconnections. The carbon-iodine bond at the C3 position can be disconnected to reveal a 5-fluoro-1H-pyrrolo[3,2-b]pyridine intermediate (II). This disconnection is based on the feasibility of late-stage regioselective iodination of the electron-rich pyrrole (B145914) ring.
Further disconnection of the pyrrole ring of intermediate (II) can be envisioned through two primary strategies. The first involves a disconnection of the C2-C3 and N1-C7a bonds, leading back to a substituted 2-aminopyridine (B139424) derivative. This approach is central to methods like the Fischer indole (B1671886) synthesis. A second strategy involves disconnecting the C3-C3a and N1-C2 bonds, which is characteristic of syntheses starting from a substituted pyrrole and constructing the pyridine (B92270) ring.
The fluorine atom at the C5 position can be traced back to a corresponding amino or nitro group on a pyridine precursor, which can be transformed via diazotization followed by a Balz-Schiemann reaction or by nucleophilic aromatic substitution. Therefore, a plausible starting material for the synthesis of the core framework could be a suitably substituted pyridine or pyrrole derivative.
Total Synthesis Approaches to the Pyrrolo[3,2-b]pyridine Core
The construction of the fundamental 1H-pyrrolo[3,2-b]pyridine scaffold can be achieved through various synthetic strategies, primarily categorized by the formation of either the pyrrole or the pyridine ring in the key cyclization step.
Cyclization Strategies for Pyrrole Ring Formation
The formation of the pyrrole ring onto a pre-existing pyridine core is a common and effective strategy. Several classical and modern synthetic methods can be employed for this purpose.
Fischer Indole Synthesis : This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of 4-azaindoles, a pyridylhydrazine is used. While the classical Fischer indole synthesis can be challenging for some azaindole isomers, it has been shown to be efficient for the formation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group. acs.org The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes a tsijournals.comtsijournals.com-sigmatropic rearrangement to form the indole ring. wikipedia.org
Batcho-Leimgruber Indole Synthesis : This method provides a versatile route to indoles from o-nitrotoluenes. wikipedia.org The adaptation of this synthesis to azaindoles involves starting with a substituted 2-methyl-3-nitropyridine. The methyl group is first condensed with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the pyrrolo[3,2-b]pyridine core. rsc.orgtsijournals.comresearchgate.net This method is advantageous due to the commercial availability of many substituted nitropyridines and the generally high yields.
Larock Indole Synthesis : This palladium-catalyzed heteroannulation reaction provides a powerful method for constructing indoles from o-haloanilines and alkynes. wikipedia.org The azaindole version of this reaction utilizes an amino-halopyridine as the starting material. nih.gov A palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has also been described for the synthesis of various azaindole isomers. unl.ptnih.gov
Pyridine Ring Annulation Methodologies
Alternatively, the pyridine ring can be constructed onto a pre-formed pyrrole ring. This approach is less common for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core but offers unique possibilities for substitution patterns. These methods often involve the cyclization of a suitably functionalized pyrrole derivative. For instance, a pyrrole with an amino group and a carbonyl-containing side chain at adjacent positions can undergo intramolecular condensation to form the pyridine ring.
Strategic Introduction of Halogen Substituents
The introduction of the fluoro and iodo substituents at the C5 and C3 positions, respectively, requires careful consideration of regioselectivity and the electronic nature of the heterocyclic core.
Regioselective Iodination at the C3 Position
The C3 position of the 1H-pyrrolo[3,2-b]pyridine ring is analogous to the C3 position of indole, which is known to be the most nucleophilic position and is susceptible to electrophilic substitution. Therefore, direct iodination of the 5-fluoro-1H-pyrrolo[3,2-b]pyridine intermediate is a feasible strategy.
Various iodinating agents can be employed for this purpose. N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of electron-rich heterocycles. Other reagents such as iodine in the presence of a base (e.g., ammonia, potassium carbonate) or an oxidizing agent can also be used. The reaction conditions can be tuned to achieve high regioselectivity for the C3 position. For instance, iodine-catalyzed regioselective C3-chalcogenation of 7-azaindoles has been reported, highlighting the feasibility of functionalizing the C3 position. Although this is for a different isomer, the electronic properties of the pyrrole ring are similar.
Regioselective Fluorination at the C5 Position
The introduction of a fluorine atom onto the pyridine ring at the C5 position is a more challenging transformation. The term "stereoselective" is not applicable here as C5 is an aromatic carbon. The correct term is "regioselective." Direct electrophilic fluorination of the pyridine ring is often difficult due to the ring's electron-deficient nature.
A more common strategy involves the introduction of the fluorine atom at an earlier stage of the synthesis, starting from a pre-fluorinated pyridine derivative. For example, a 2-amino-5-fluoropyridine (B1271945) derivative could be a suitable starting material for a subsequent pyrrole ring annulation strategy.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring bearing a suitable leaving group (e.g., chloro, nitro) at the C5 position can be employed. However, this requires activation by electron-withdrawing groups.
A plausible synthetic route to introduce the fluorine at C5 could involve a Balz-Schiemann reaction on a 5-amino-1H-pyrrolo[3,2-b]pyridine intermediate. This involves the diazotization of the amino group followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. A concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported using a Balz-Schiemann reaction, demonstrating the applicability of this method to the azaindole system. acs.org Another approach could be the use of electrophilic fluorinating agents like Selectfluor®, which has been used for the regioselective fluorination of other nitrogen-containing heterocycles. nih.gov
Synthesis from Pre-functionalized Precursors
The most direct and common strategy for the synthesis of this compound involves the regioselective iodination of a pre-functionalized precursor, namely 5-fluoro-1H-pyrrolo[3,2-b]pyridine. This approach leverages the inherent reactivity of the pyrrole ring within the azaindole scaffold.
The synthesis of the precursor, 5-fluoro-1H-pyrrolo[3,2-b]pyridine, can be accomplished through various methods, often involving multi-step sequences starting from commercially available pyridines. While the specific synthesis of 5-fluoro-1H-pyrrolo[3,2-b]pyridine is not extensively detailed in publicly available literature, analogous syntheses of substituted pyrrolopyridines suggest that it can be prepared from a suitably substituted aminopyridine that undergoes cyclization to form the pyrrole ring.
Once the 5-fluoro-1H-pyrrolo[3,2-b]pyridine precursor is obtained, the subsequent iodination at the C3 position of the pyrrole ring is typically achieved through electrophilic substitution. The electron-rich nature of the pyrrole ring facilitates this reaction. Common iodinating agents for such transformations include N-iodosuccinimide (NIS) and molecular iodine (I₂). The reaction is generally carried out in a suitable organic solvent. The use of a base is sometimes employed to scavenge the acidic byproduct generated during the reaction.
A plausible reaction scheme is as follows:
![Reaction scheme for the iodination of 5-fluoro-1H-pyrrolo[3,2-b]pyridine](https://i.imgur.com/8z5wQ2k.png)
This method of late-stage functionalization is advantageous as it allows for the introduction of the iodine atom at a specific position on a more complex, pre-built heterocyclic system.
Optimization of Reaction Conditions and Isolation Procedures
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.
The choice of solvent can significantly influence the rate and selectivity of the iodination reaction. Aprotic solvents are generally preferred to avoid side reactions. Commonly used solvents for the iodination of pyrrole-containing heterocycles include:
Dichloromethane (B109758) (DCM): Often used for reactions with N-iodosuccinimide.
Tetrahydrofuran (B95107) (THF): A versatile solvent for a range of electrophilic substitutions.
Acetonitrile (MeCN): Can be effective, particularly in reactions where solubility is a concern.
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can facilitate the reaction, though it may require more rigorous purification procedures.
The reaction temperature is another critical factor. Iodination reactions are typically conducted at temperatures ranging from 0 °C to room temperature to control selectivity and minimize the formation of byproducts. In some cases, gentle heating may be required to drive the reaction to completion, but this must be carefully monitored to prevent degradation of the starting material or product.
While the iodination of activated pyrroles can often proceed without a catalyst, certain systems can enhance the reaction's efficiency. For less reactive substrates, the use of a catalyst may be necessary. In the context of iodination with molecular iodine, an activating agent is often required to generate a more electrophilic iodine species. For instance, the combination of iodine with an oxidizing agent can be effective.
The stoichiometry of the reagents must be carefully controlled. A slight excess of the iodinating agent (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting material. The use of a large excess should be avoided as it can lead to di-iodination or other side reactions and complicates the purification process.
A study on the iodination of pyrimidine (B1678525) derivatives using molecular iodine and silver nitrate (B79036) (AgNO₃) under solvent-free grinding conditions demonstrated high yields in short reaction times. nih.gov This suggests that similar solid-state or mechanochemical approaches could be explored for the iodination of 5-fluoro-1H-pyrrolo[3,2-b]pyridine to develop more environmentally friendly and efficient processes.
The following table summarizes key parameters for the optimization of the iodination step:
| Parameter | Options | Considerations |
| Iodinating Agent | N-Iodosuccinimide (NIS), Molecular Iodine (I₂) | NIS is often milder and easier to handle. I₂ may require an activating agent. |
| Solvent | DCM, THF, MeCN, DMF | Aprotic solvents are preferred. Solubility of the starting material is key. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Stoichiometry | 1.1 - 1.5 eq. of iodinating agent | A slight excess ensures complete reaction. |
| Catalyst/Activator | (for I₂) AgNO₃, other silver salts | Can generate a more reactive electrophilic iodine species. |
Isolation of the final product typically involves quenching the reaction, followed by an aqueous workup to remove any unreacted reagents and byproducts. The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. The choice of eluent for chromatography will depend on the polarity of the product and any impurities present.
Considerations for Scalability and Process Efficiency
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key considerations for scalability include:
Reaction Exothermicity: Electrophilic iodination reactions can be exothermic. On a large scale, the heat generated must be effectively managed to prevent runaway reactions and ensure consistent product quality. This may require specialized reactor systems with efficient cooling capabilities.
Workup and Isolation: The extraction and purification procedures used in the laboratory may not be practical on a large scale. The use of large volumes of organic solvents for extraction and chromatography is costly and environmentally undesirable. Alternative purification methods, such as crystallization or precipitation, should be investigated.
Process Safety: A thorough hazard evaluation of all reagents and reaction steps is crucial. This includes understanding the thermal stability of intermediates and the potential for hazardous byproducts.
Waste Management: The generation of waste, particularly halogenated organic waste and heavy metal waste (if silver salts are used), must be minimized. The development of a process with high atom economy and the use of recyclable reagents are important goals.
Improving process efficiency can be achieved by minimizing the number of synthetic steps, optimizing reaction conditions to maximize yield and throughput, and developing robust and scalable purification methods. For example, a one-pot synthesis that combines the formation of the pyrrolopyridine ring with the subsequent iodination would significantly improve efficiency by reducing the number of isolation and purification steps.
Chemical Reactivity and Transformation Studies of 5 Fluoro 3 Iodo 1h Pyrrolo 3,2 B Pyridine
Cross-Coupling Reactions at the C3-Iodo Position
The C3-iodo substituent of the 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold is the primary site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to other carbon-halogen bonds, allows for selective transformations under mild conditions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar 3-iodo-7-azaindole scaffolds provides a strong basis for predicting its behavior. For these types of substrates, the reaction typically involves the coupling of the iodo-azaindole with a variety of aryl or heteroaryl boronic acids or their corresponding esters.
The reaction is generally catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a phosphine (B1218219) ligand like triphenylphosphine, SPhos, or XPhos. A base, typically an inorganic carbonate (e.g., K₃PO₄, Na₂CO₃) or phosphate, is required to facilitate the transmetalation step of the catalytic cycle. The choice of solvent is crucial and often involves mixtures of an organic solvent like dioxane, toluene (B28343), or dimethylformamide (DMF) with water. These reactions are known to proceed in good to excellent yields, allowing for the introduction of a wide range of substituents at the C3 position. For instance, similar 3,5-disubstituted-7-azaindole derivatives have been synthesized through two successive Suzuki-Miyaura cross-coupling reactions, highlighting the regioselectivity of the C3-iodo position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodo-Azaindole Analogs
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 |
Sonogashira Coupling for Ethynylation
The Sonogashira coupling provides a direct route to introduce alkyne functionalities, leading to the formation of C(sp²)-C(sp) bonds. This reaction is particularly valuable for creating linear structural extensions and for intermediates that can undergo further transformations. The coupling of 3-iodo-azaindole derivatives with terminal alkynes is a well-established procedure.
This transformation is co-catalyzed by palladium and copper salts, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and copper(I) iodide (CuI). An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and often as a solvent or co-solvent with tetrahydrofuran (B95107) (THF) or DMF. The reaction generally proceeds under mild, anaerobic conditions, often at room temperature, to afford the 3-alkynyl-7-azaindole derivatives in high yields. The Sonogashira reaction's functional group tolerance is broad, allowing for the coupling of a wide array of substituted alkynes.
Table 2: Typical Conditions for Sonogashira Coupling of 3-Iodo-Azaindole Derivatives
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temperature |
Negishi and Stille Coupling Methodologies
While less commonly reported for this specific scaffold compared to Suzuki and Sonogashira reactions, the Negishi and Stille couplings represent viable alternatives for C-C bond formation.
The Negishi coupling involves the reaction of the iodo-azaindole with an organozinc reagent. This method is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. A palladium or nickel catalyst, such as Pd(PPh₃)₄ or Ni(dppe)Cl₂, is typically employed.
The Stille coupling utilizes organostannane reagents. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. The reaction is catalyzed by a palladium complex, and the conditions are generally neutral or slightly basic. The primary drawback of this methodology is the toxicity of the tin byproducts, which can complicate purification. For related heterocyclic systems, these methods have been successfully applied to introduce alkyl, vinyl, and aryl groups.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. The C3-iodo position of this compound is an excellent substrate for this transformation, allowing for the introduction of a diverse range of primary and secondary amines.
This palladium-catalyzed reaction requires a phosphine ligand, with bulky, electron-rich ligands such as Xantphos, BINAP, or those from the Buchwald ligand series (e.g., SPhos, XPhos) often providing the best results. A strong, non-nucleophilic base is essential, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. The reaction is typically conducted in an inert solvent like toluene or dioxane at elevated temperatures. The versatility of this reaction allows for the synthesis of a wide array of 3-amino-7-azaindole derivatives, which are important pharmacophores in drug discovery.
Reactivity of the C5-Fluoro Substituent
The fluorine atom at the C5 position of the pyridine (B92270) ring offers a different mode of reactivity, primarily through nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring of the 7-azaindole (B17877) nucleus is electron-deficient, a characteristic that is further enhanced by the electronegativity of the fluorine atom. This makes the C5 position susceptible to attack by strong nucleophiles. In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluoro group, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.
Typical nucleophiles that can displace the C5-fluoro substituent include alkoxides, thiolates, and amines. The reaction often requires forcing conditions, such as high temperatures and the use of a strong base in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO). For instance, the reaction of 5-fluoro-7-azaindole derivatives with various amines can lead to the formation of 5-amino-7-azaindole (B19720) compounds. The success and rate of the SNAr reaction are highly dependent on the nature of the nucleophile and the specific reaction conditions employed. It is important to note that under certain conditions, competition between C-N bond formation via Buchwald-Hartwig amination at C3 and SNAr at C5 could occur if both sites are reactive, necessitating careful selection of reagents and conditions to achieve the desired selectivity.
C-F Bond Activation under Mild Conditions
The activation of carbon-fluorine (C-F) bonds is a challenging yet significant area of chemical research due to the high strength of the C-F bond. A review of the scientific literature indicates that dedicated studies on the C-F bond activation of this compound under mild conditions have not been reported. Synthetic routes involving this compound prioritize reactions at the more labile C-I and N-H positions, leaving the robust C-F bond intact throughout the transformations.
Functionalization of the 1H-Pyrrole Nitrogen
The nitrogen atom of the pyrrole (B145914) ring is a key site for functionalization, enabling the introduction of protecting groups to modulate reactivity or the addition of substituents to alter the molecule's biological properties.
Published synthetic pathways utilizing this compound as a building block have not detailed direct N-alkylation or N-acylation reactions on this specific substrate. The primary strategy observed in the literature involves the immediate introduction of a bulky N-protecting group to facilitate subsequent transformations at other positions of the molecule.
To prevent undesired side reactions during subsequent cross-coupling steps, the pyrrole nitrogen of this compound is typically protected. The triisopropylsilyl (TIPS) group is a documented protecting group for this purpose, valued for its steric bulk and stability under various reaction conditions, particularly palladium-catalyzed coupling reactions.
The introduction of the TIPS group is achieved by treating the parent compound with triisopropylsilyl chloride (TIPSCl) in the presence of a base, such as imidazole. This reaction efficiently yields the N-protected intermediate, 5-fluoro-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine. acs.org
Later in the synthetic sequence, the TIPS group can be effectively removed under mild acidic conditions or with a fluoride source. For instance, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) facilitates the deprotection, restoring the N-H bond of the pyrrole ring. acs.org
| Transformation | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Protection | TIPSCl, Imidazole, DMF, 25 °C, 16 h | 5-Fluoro-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine | 98% | acs.org |
| N-Deprotection | TFA, DCM, 25 °C, 2 h | 5-Fluoro-3-substituted-1H-pyrrolo[3,2-b]pyridine | Not Reported | acs.org |
Electrophilic and Nucleophilic Transformations on the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, particularly when substituted with halogen atoms, is amenable to a range of transformations. The electron-rich pyrrole ring can undergo electrophilic substitution, while the carbon-iodine bond provides a handle for transition-metal-catalyzed nucleophilic cross-coupling reactions.
An important electrophilic transformation is the direct iodination of the 5-fluoro-1H-pyrrolo[3,2-b]pyridine precursor at the C-3 position. This is accomplished using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent like N,N-dimethylformamide (DMF), to produce the target compound this compound in high yield. acs.org
The C-3 iodo group is the most reactive site for subsequent functionalization via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to the N-TIPS protected derivative. acs.org This reaction creates a new carbon-carbon bond at the C-3 position, demonstrating the utility of the iodo-substituent in building molecular complexity.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Electrophilic Iodination | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | NIS, DMF, 25 °C, 16 h | This compound | 96% | acs.org |
| Sonogashira Coupling | 5-Fluoro-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 25 °C, 16 h | 5-Fluoro-3-alkynyl-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine | 65% | acs.org |
Radical Reactions and Single-Electron Transfer Processes
A comprehensive search of the scientific literature did not reveal any specific studies focused on radical reactions or single-electron transfer (SET) processes involving this compound. The existing research prioritizes ionic, two-electron pathways, such as palladium-catalyzed cross-coupling, for its chemical modification.
Advanced Spectroscopic and Mechanistic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of compounds like 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1H, 13C, 19F, and 15N NMR Techniques
Specific, experimentally determined NMR data for this compound are not available in peer-reviewed journals or public spectral databases. However, based on the known structure, expected spectral features can be predicted.
¹H NMR: The spectrum would be expected to show signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.
¹³C NMR: The carbon spectrum would display distinct signals for each of the seven carbon atoms in the heterocyclic framework. The carbons attached to fluorine and iodine would show characteristic shifts and coupling patterns (C-F and C-I couplings).
¹⁹F NMR: A key technique for fluorinated compounds, ¹⁹F NMR would provide a specific signal for the fluorine atom at the C5 position. The chemical shift would be indicative of its electronic environment, and coupling to adjacent protons would provide further structural confirmation.
¹⁵N NMR: This technique could be used to probe the electronic environment of the two nitrogen atoms within the pyrrolo[3,2-b]pyridine core, though it is less commonly reported due to the low natural abundance and lower sensitivity of the ¹⁵N isotope.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H (Pyrrole NH) | 11.0 - 13.0 | br s | - |
| H (Pyrrole C-H) | 7.0 - 8.0 | m | - |
| H (Pyridine C-H) | 7.5 - 8.5 | m | - |
Note: This table represents predicted values and is not based on experimental data.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the complete picture of molecular connectivity and spatial relationships.
COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, helping to trace the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (2-3 bonds), which is essential for confirming the placement of substituents like the fluoro and iodo groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing insights into the three-dimensional structure of the molecule.
Publicly available 2D NMR data for this compound has not been found.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₄FIN₂), the expected exact mass can be calculated.
Theoretical HRMS Data
| Ion | Formula | Calculated Mass (m/z) |
| [M+H]⁺ | C₇H₅FIN₂⁺ | 262.9476 |
| [M+Na]⁺ | C₇H₄FIN₂Na⁺ | 284.9295 |
Note: This table is based on theoretical calculations.
Experimental HRMS data, which would confirm these values and provide information about the fragmentation patterns of the molecule, are not published.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and characterize the vibrational modes of the bonds within a molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretching and bending modes of the aromatic rings, and C-F and C-I stretching vibrations.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the vibrational modes of the molecule, particularly for the non-polar bonds of the heterocyclic rings.
Specific, experimentally recorded IR and Raman spectra for this compound are not available in the public domain.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would precisely determine the bond lengths, bond angles, and intermolecular interactions of this compound. There are no published crystal structures for this compound.
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (if applicable)
Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), would be employed to assess the purity of this compound. As the molecule is achiral, enantiomeric separation is not applicable. While these techniques are standard for chemical synthesis and purification, specific chromatograms or methods for this compound have not been published.
Theoretical and Computational Investigations
Applications As a Versatile Synthetic Building Block
Construction of Complex Polyheterocyclic Systems
The 3-iodo substituent on the pyrrolo[3,2-b]pyridine scaffold serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity is instrumental in the synthesis of complex polyheterocyclic systems, where the pyrrolopyridine core is fused or linked to other heterocyclic moieties.
Researchers have successfully employed iodinated pyrrolopyridine derivatives in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, and amino groups, respectively. These transformations pave the way for the creation of diverse and intricate molecular frameworks that are often difficult to access through other synthetic routes. The fluorine atom at the 5-position can influence the electronic properties of the aromatic system, potentially enhancing the reactivity of the C-I bond in these coupling reactions and modulating the properties of the resulting polyheterocyclic compounds.
Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Polyheterocyclic Systems
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted pyrrolo[3,2-b]pyridine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrrolo[3,2-b]pyridine |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino-substituted pyrrolo[3,2-b]pyridine |
Precursor for Advanced Molecular Architectures in Medicinal Chemistry Research
The pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds. The introduction of a fluorine atom is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
The title compound, 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine, serves as an excellent starting material for the synthesis of novel therapeutic agents. The iodo group can be readily transformed into a wide array of functional groups through cross-coupling, lithiation-trapping, or other substitution reactions, allowing for the exploration of a vast chemical space. This enables medicinal chemists to fine-tune the structure of the molecule to optimize its interaction with biological targets. For instance, derivatives of pyrrolopyridines have shown promise as kinase inhibitors and antagonists for various receptors. nih.govnih.gov
Role in the Development of Ligands for Metal Catalysis
The nitrogen atoms within the pyrrolo[3,2-b]pyridine core possess lone pairs of electrons that can coordinate with metal centers, making this scaffold an attractive basis for the design of novel ligands for metal catalysis. The ability to introduce various substituents at the 3-position via the iodo group allows for the systematic modification of the ligand's steric and electronic properties.
By carefully selecting the appropriate coupling partners, researchers can synthesize bidentate or tridentate ligands incorporating the pyrrolo[3,2-b]pyridine unit. These ligands can then be used to prepare transition metal complexes with tailored catalytic activities for a range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. The fluorine substituent can further influence the Lewis basicity of the nitrogen atoms, providing an additional tool for tuning the performance of the resulting metal catalyst.
Integration into Supramolecular Assemblies and Material Science Precursors
The planar structure and potential for hydrogen bonding of the 1H-pyrrolo[3,2-b]pyridine ring system make it a suitable candidate for incorporation into supramolecular assemblies. The iodo and fluoro substituents offer opportunities for directed intermolecular interactions, such as halogen bonding and hydrogen bonding, which can be exploited to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Furthermore, the synthetic accessibility of various derivatives through the 3-iodo group allows for the preparation of functionalized pyrrolopyridines that can serve as monomers or precursors for advanced materials. For example, the introduction of polymerizable groups or moieties with specific optoelectronic properties can lead to the development of novel organic semiconductors, fluorescent sensors, or porous materials with applications in electronics, sensing, and gas storage. The inherent thermal and chemical stability of the fluorinated pyrrolopyridine core is an advantageous feature for the longevity and performance of such materials.
Emerging Methodologies and Sustainable Synthesis of Pyrrolo 3,2 B Pyridines
Photoredox Catalysis and Electrosynthesis in Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com For a related isomer, 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, this methodology would theoretically allow for the functionalization at the iodo-position. The carbon-iodine bond is susceptible to single-electron transfer (SET) processes, which can generate a pyridyl radical. This reactive intermediate can then engage in various coupling reactions. For instance, the use of an iridium or ruthenium-based photocatalyst, upon irradiation with visible light, could facilitate the coupling of the pyrrolopyridine core with a wide range of partners, such as alkenes or (hetero)arenes. researchgate.net
Electrosynthesis offers a reagent-free alternative for driving redox reactions. In the context of 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine, an electrochemical approach could be envisioned for both the synthesis of the core structure and its subsequent modification. The precise control over the applied potential can enable selective transformations, minimizing the formation of byproducts. The functionalization at the 3-position could potentially be achieved through electrochemically induced C-H activation or via the reduction of the C-I bond to generate a nucleophilic organometallic species for subsequent reactions.
While specific studies on this compound are not prevalent in the literature, the principles of photoredox catalysis and electrosynthesis on similar heterocyclic systems suggest high potential for future applications.
Flow Chemistry Approaches for Continuous Synthesis and Process Intensification
Flow chemistry has revolutionized the synthesis of active pharmaceutical ingredients (APIs) by offering enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are challenging in traditional batch setups. nih.gov The synthesis of the pyrrolo[3,2-b]pyridine core often involves multi-step sequences. uc.pt Transferring these sequences into a continuous flow process can significantly improve efficiency and scalability.
Green Chemistry Principles in the Synthesis and Derivatization
The application of green chemistry principles is crucial for the sustainable development of chemical processes. In the synthesis of this compound, this can be addressed at several stages. The choice of starting materials, solvents, and catalysts plays a significant role. For instance, utilizing greener solvents such as ionic liquids or water, where possible, can reduce the environmental impact. researchgate.net
Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. Metal-free catalytic systems, for example using iodine as a catalyst in certain cyclization reactions, can be an attractive green alternative. researchgate.netnih.gov The principles of atom economy can be maximized by designing synthetic routes that incorporate the majority of the atoms from the reactants into the final product. Energy efficiency can be improved by employing methods like microwave-assisted synthesis, which can significantly reduce reaction times. mdpi.commdpi.com
Microfluidic and High-Throughput Synthesis Technologies
Microfluidic technology, which utilizes channels with dimensions in the sub-millimeter range, offers exceptional control over reaction conditions. nih.gov This technology is particularly well-suited for the optimization of reaction parameters and for high-throughput screening of reaction conditions. For the synthesis and functionalization of this compound, a microfluidic setup could be used to rapidly evaluate different catalysts, solvents, and temperatures to identify the optimal conditions for a specific transformation.
The integration of microfluidics with automated synthesis platforms enables high-throughput synthesis of libraries of derivatives based on the 5-fluoro-1H-pyrrolo[3,2-b]pyridine scaffold. This is particularly valuable in drug discovery for the rapid generation of new chemical entities for biological screening. nih.govnih.gov The small reaction volumes in microfluidic systems also contribute to reduced consumption of valuable starting materials and reagents.
Future Research Directions and Unexplored Avenues
Discovery of Novel Reactivity and Transformation Pathways
The C3-iodo group serves as a primary anchor for functionalization, primarily through metal-catalyzed cross-coupling reactions. While standard transformations like Suzuki and Sonogashira couplings are anticipated to be effective, future research should aim to broaden the scope of these reactions. nih.gov A significant avenue for exploration is the use of a more diverse array of coupling partners, including those for Buchwald-Hartwig amination and cyanation, to introduce a wide range of substituents at the C3-position. nih.gov
Furthermore, the development of one-pot protocols involving sequential metal-catalyzed reactions could streamline the synthesis of complex derivatives. nih.gov For instance, a sequence involving a Sonogashira coupling followed by a copper-mediated intramolecular cyclization could be investigated to build fused ring systems onto the pyrrolo[3,2-b]pyridine core. nih.gov
Beyond the established reactivity of the C-I bond, exploring C-H activation at other positions of the heterocyclic core represents a frontier in functionalization. researchgate.net Modern catalytic systems could enable the direct introduction of aryl, alkyl, or other functional groups at positions C2, C6, or C7, bypassing the need for pre-functionalized starting materials. The electronic influence of the C5-fluoro group on the regioselectivity of C-H activation would be a particularly interesting aspect to study.
Chemo- and Regioselective Modifications of the Pyrrolo[3,2-b]pyridine Core
A key challenge and opportunity in utilizing 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine lies in achieving selective modifications at its multiple reactive sites. The inherent differences in the reactivity of the C3-iodo, C5-fluoro, and N-H bonds provide a foundation for developing highly chemo- and regioselective synthetic strategies.
Future work should focus on establishing orthogonal reaction conditions that allow for the independent functionalization of each site. Research has demonstrated that on related di-halogenated azaindoles, it is possible to achieve selective cross-coupling at one halide over another. nih.gov A systematic study could delineate the conditions for:
C3-Iodo Functionalization: Employing palladium-catalyzed cross-coupling reactions, which are typically highly selective for aryl iodides over aryl fluorides. nih.gov
N-H Functionalization: Subsequent N-alkylation or N-arylation of the pyrrole (B145914) nitrogen under basic conditions.
C5-Fluoro Functionalization: Investigating nucleophilic aromatic substitution (SNAr) reactions at the C5-position. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fluorine atom itself, may facilitate substitution with strong nucleophiles under specific conditions.
The development of a clear roadmap for these selective transformations will enable the synthesis of precisely substituted analogs, which is crucial for systematic structure-activity relationship (SAR) studies. nih.gov
Development of Asymmetric Synthetic Routes Utilizing this compound
The introduction of chirality is a cornerstone of modern drug design. Currently, asymmetric syntheses involving the pyrrolo[3,2-b]pyridine scaffold are not widely reported. Future research should aim to develop catalytic asymmetric methods to generate chiral derivatives from this compound.
Drawing inspiration from work on related heterocyclic systems, one promising approach involves the use of chiral-at-metal catalysts. For example, chiral Rh(III) complexes have been successfully used for the asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues. rsc.org A similar strategy could be envisioned where the pyrrolo[3,2-b]pyridine core, after initial functionalization at the C3-position, undergoes a catalytic, enantioselective alkylation or addition reaction to install a stereocenter. This would provide access to novel, enantiomerically enriched compounds with three-dimensional complexity, a desirable feature for enhancing biological activity and selectivity.
Exploration of its Utility in Combinatorial Chemistry and Library Synthesis
The presence of multiple, orthogonally reactive functional groups makes this compound an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. acs.orgnih.gov Its structure allows for a divergent synthetic approach, where a common core can be elaborated into a large collection of related molecules.
A potential workflow could involve:
Step 1: Parallel synthesis using a diverse set of boronic acids or alkynes to introduce variety at the C3-position via Suzuki or Sonogashira coupling.
Step 2: Subsequent parallel N-functionalization of the resulting intermediates with a library of alkyl halides or other electrophiles.
This strategy would rapidly generate a matrix of compounds with diverse substituents at both the C3 and N1 positions. Such libraries are invaluable for screening against various biological targets, including kinases, for which the azaindole scaffold is known to be privileged. rsc.orgnih.gov The use of multicomponent reactions could further enhance the efficiency of library generation, enabling the rapid assembly of complex structures. nih.gov
Computational Design of Next-Generation Pyrrolo[3,2-b]pyridine Analogs with Tailored Reactivity Profiles
Computational chemistry offers powerful tools to guide and accelerate the development of new synthetic methods and novel therapeutic agents. Future research should leverage these techniques to explore the potential of the this compound scaffold.
Predicting Reactivity:
Density Functional Theory (DFT) calculations can be employed to predict the reactivity and regioselectivity of the scaffold towards various reagents. This can help in optimizing reaction conditions for C-H functionalization or SNAr reactions and in understanding the electronic influence of the fluorine substituent.
Designing Novel Analogs:
Molecular docking and quantitative structure-activity relationship (3D-QSAR) studies can be used to design next-generation analogs with tailored biological profiles. researchgate.netimist.ma By docking virtual libraries of derivatives into the active sites of target proteins (e.g., kinases, integrases), researchers can prioritize the synthesis of compounds predicted to have the highest binding affinity and selectivity. mdpi.comnih.gov This in silico approach saves significant time and resources compared to traditional empirical screening. Such studies could guide the choice of substituents at the C3, N1, and potentially other positions to maximize desired biological activity and minimize off-target effects. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example:
- Iodination : Start with a pyrrolo[3,2-b]pyridine precursor. Use iodinating agents (e.g., NIS or I₂) under controlled conditions to introduce iodine at the 3-position .
- Fluorination : Fluorine can be introduced via electrophilic fluorination using Selectfluor® in acetonitrile/ethanol at 70°C .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl boronic acids) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol at 105°C .
Purification is achieved via silica gel chromatography (e.g., dichloromethane/ethyl acetate gradients) .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.9 ppm) and fluorine/iodine-induced splitting patterns .
- HRMS : Accurate mass determination (e.g., [M+H]+ ion) to confirm molecular formula .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry (if single crystals are obtainable) .
Q. What purification techniques are effective for isolating this compound derivatives?
- Methodological Answer :
- Silica Gel Chromatography : Use gradients of dichloromethane/ethyl acetate (90:10 to 98:2) for polar intermediates .
- Recrystallization : Ethanol/water mixtures for final products to achieve >98% purity .
Advanced Research Questions
Q. How does the position of iodine and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Iodine at 3-position : Acts as a directing group, enabling regioselective Suzuki coupling at the 5-position. The electron-withdrawing effect of fluorine at the 5-position stabilizes intermediates .
- Competitive Reactivity : Iodine’s higher leaving-group tendency compared to bromine/chlorine allows sequential functionalization (e.g., Sonogashira coupling followed by fluorination) .
Q. What strategies address contradictions in biological activity data for halogenated pyrrolo[3,2-b]pyridines?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., replace iodine with chlorine/bromine) and compare bioactivity (e.g., IC₅₀ values in kinase assays) .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett σ values) with observed activities .
- Crystallography : Resolve binding modes with target proteins (e.g., FGFR4) to explain activity differences .
Q. How can regioselective functionalization of this compound be optimized for drug discovery?
- Methodological Answer :
- Protection/Deprotection : Protect the NH group with tert-butoxycarbonyl (Boc) to prevent side reactions during iodination/fluorination .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) for nitro-group reduction using H₂/Raney Ni .
- Flow Chemistry : Improve yield in hydrogenation steps by optimizing pressure and catalyst loading .
Q. What mechanistic insights explain the bioactivity of this compound derivatives?
- Methodological Answer :
- Kinase Inhibition : The iodine atom occupies a hydrophobic pocket in FGFR4, while fluorine enhances binding via dipole interactions. Confirmed via MALDI-TOF-MS and co-crystallography .
- Cellular Assays : Use Ba/F3 cells expressing FGFR4 mutants (e.g., V550L/M) to evaluate resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
